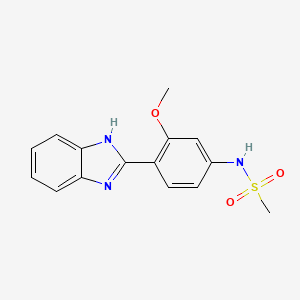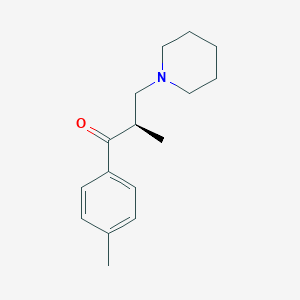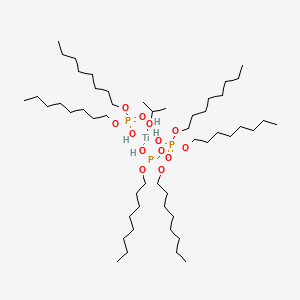
Tris(dioctyl phosphato-O'')(propan-2-olato)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium, tris(dioctyl phosphato-kappaO’')(2-propanolato)-, (T-4)- is a complex organotitanium compound. It is known for its unique coordination structure, where titanium is bonded to three dioctyl phosphato groups and one 2-propanolato group. This compound is often used in various industrial and research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Titanium, tris(dioctyl phosphato-kappaO’')(2-propanolato)-, (T-4)- typically involves the reaction of titanium tetrachloride with dioctyl phosphoric acid and 2-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
TiCl4+3(C8H17O)2POH+C3H7OH→Ti(O2P(C8H17)2)3(OCH(CH3)2)+4HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Titanium, tris(dioctyl phosphato-kappaO’')(2-propanolato)-, (T-4)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium dioxide and other by-products.
Substitution: The dioctyl phosphato and 2-propanolato groups can be substituted with other ligands, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or ozone can be used.
Substitution: Ligands such as alkoxides or phosphates can be used in substitution reactions.
Major Products Formed:
Oxidation: Titanium dioxide (TiO₂) and dioctyl phosphoric acid.
Substitution: New organotitanium complexes with different ligands.
Scientific Research Applications
Titanium, tris(dioctyl phosphato-kappaO’')(2-propanolato)-, (T-4)- has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Titanium, tris(dioctyl phosphato-kappaO’')(2-propanolato)-, (T-4)- involves its ability to coordinate with various substrates and catalyze chemical reactions. The titanium center acts as a Lewis acid, facilitating the activation of reactants and promoting the formation of new chemical bonds. The dioctyl phosphato and 2-propanolato groups play a crucial role in stabilizing the complex and enhancing its reactivity.
Comparison with Similar Compounds
- Titanium, tris(dioctyl phosphato-kappaO’')(2-propanolato)-, (T-4)-
- Titanium, tris(dioctyl phosphato-kappaO’')(ethanolato)-, (T-4)-
- Titanium, tris(dioctyl phosphato-kappaO’')(methanolato)-, (T-4)-
Comparison:
Uniqueness: Titanium, tris(dioctyl phosphato-kappaO’')(2-propanolato)-, (T-4)- is unique due to its specific coordination with 2-propanolato, which provides distinct reactivity and stability compared to its ethanolato and methanolato counterparts.
Reactivity: The presence of 2-propanolato in the compound enhances its reactivity in certain catalytic processes, making it more effective in specific applications.
Properties
CAS No. |
61436-47-3 |
|---|---|
Molecular Formula |
C51H113O13P3Ti |
Molecular Weight |
1075.2 g/mol |
IUPAC Name |
dioctyl hydrogen phosphate;propan-2-ol;titanium |
InChI |
InChI=1S/3C16H35O4P.C3H8O.Ti/c3*1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;1-3(2)4;/h3*3-16H2,1-2H3,(H,17,18);3-4H,1-2H3; |
InChI Key |
VEZLAPVLDJVYFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CC(C)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


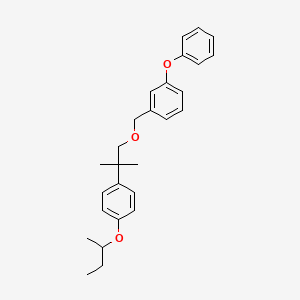
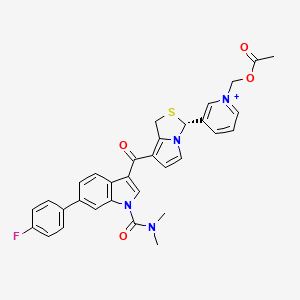

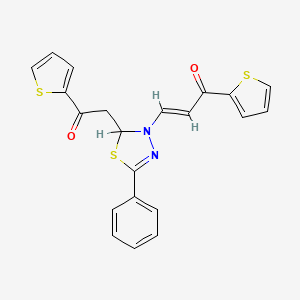
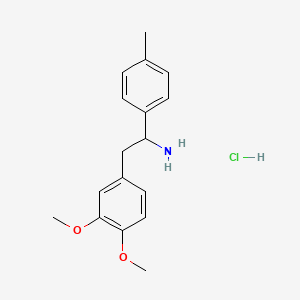
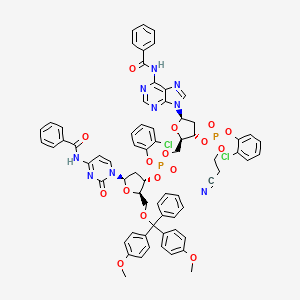
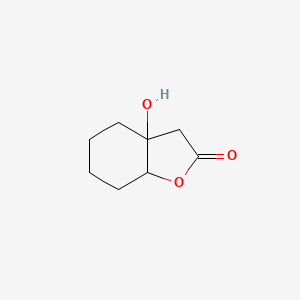
![Pyridoxiliden-pyridoxamin [German]](/img/structure/B12762648.png)
